Cas no 2679826-05-0 (rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate)

Technical Introduction: rac-Benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate is a chiral bicyclic compound featuring a 2-azabicyclo[3.2.1]octane scaffold with vicinal diol functionality. The stereochemically defined structure, including hydroxyl groups at the 6- and 7-positions, enhances its utility as a versatile intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The benzyl carboxylate moiety provides a protective group that can be selectively deprotected under mild conditions. Its rigid bicyclic framework and functional group density make it valuable for exploring structure-activity relationships in medicinal chemistry. The compound's well-defined stereochemistry ensures reproducibility in synthetic applications, supporting its use in asymmetric synthesis and chiral derivatization.
rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate structure
2679826-05-0 structure
Product name:rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate
CAS No:2679826-05-0
MF:C15H19NO4
MW:277.3156645298
CID:6444173
PubChem ID:165910296

rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-28285102
    • 2679826-05-0
    • rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate
    • Inchi: 1S/C15H19NO4/c17-13-11-6-7-16(12(8-11)14(13)18)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-14,17-18H,6-9H2/t11-,12+,13+,14-/m1/s1
    • InChI Key: YTUHSZCPCXRFLV-ZOBORPQBSA-N
    • SMILES: O[C@@H]1[C@@H]([C@@H]2C[C@H]1CCN2C(=O)OCC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 277.13140809g/mol
  • Monoisotopic Mass: 277.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70Ų
  • XLogP3: 1

rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28285102-1.0g
rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate
2679826-05-0
1g
$1844.0 2023-05-25
Enamine
EN300-28285102-0.25g
rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate
2679826-05-0
0.25g
$1696.0 2023-05-25
Enamine
EN300-28285102-10.0g
rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate
2679826-05-0
10g
$7927.0 2023-05-25
Enamine
EN300-28285102-2.5g
rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate
2679826-05-0
2.5g
$3611.0 2023-05-25
Enamine
EN300-28285102-0.5g
rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate
2679826-05-0
0.5g
$1770.0 2023-05-25
Enamine
EN300-28285102-5.0g
rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate
2679826-05-0
5g
$5345.0 2023-05-25
Enamine
EN300-28285102-0.05g
rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate
2679826-05-0
0.05g
$1549.0 2023-05-25
Enamine
EN300-28285102-0.1g
rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate
2679826-05-0
0.1g
$1623.0 2023-05-25

Additional information on rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate

Rac-Benzyl (1R,5S,6R,7S)-6,7-Dihydroxy-2-Azabicyclo[3.2.1]octane-2-Carboxylate: A Versatile Scaffold for Targeted Therapeutic Applications

CAS No. 2679826-05-0 represents a highly specialized chemical entity with significant implications in the development of novel therapeutic agents. This compound, specifically rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate, is a derivative of the azabicyclo[3.2.1]octane scaffold, which has emerged as a critical platform in medicinal chemistry due to its ability to modulate multiple biological targets. The molecular architecture of this compound combines a benzyl group with a 2-azabicyclo[3.2.1]octane core, while the 6,7-dihydroxy functional groups contribute to its unique pharmacological profile. Recent studies have highlighted the potential of this scaffold in targeting G-protein-coupled receptors (GPCRs) and ion channels, making it a promising candidate for applications in neurodegenerative diseases and inflammatory conditions.

The rac-benzyl configuration of this molecule introduces stereochemical diversity, enabling the exploration of enantiomer-specific interactions with biological targets. This feature is particularly relevant in drug development, where the stereochemistry of a compound can significantly influence its efficacy and safety profile. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the 1R,5S,6R,7S stereoisomer exhibits enhanced binding affinity for the TRPV1 receptor compared to its racemic counterpart, suggesting a potential role in the treatment of chronic pain. Such findings underscore the importance of stereochemical control in optimizing the therapeutic potential of this compound.

The 2-azabicyclo[3.2.1]octane core is a well-known pharmacophore in the design of bioactive molecules. This ring system is structurally analogous to the azabicyclo[2.2.1]heptane scaffold, which has been extensively studied for its applications in antipsychotic and anticonvulsant drugs. However, the introduction of hydroxyl groups at the 6 and 7 positions in this compound imparts additional functional versatility. A 2024 review in Drug Discovery Today highlighted the role of 6,7-dihydroxy derivatives in modulating the activity of NaV1.7 sodium channels, which are implicated in neuropathic pain. This suggests that the 6,7-dihydroxy functionalization may enhance the compound's ability to target specific ion channels, thereby broadening its therapeutic applications.

Recent advances in computational chemistry have further elucidated the binding mechanisms of this compound. Molecular docking studies conducted in 2023 revealed that the 2-azabicyclo[3.2.1]octane-2-carboxylate moiety forms hydrogen bonds with key residues in the CB1 receptor, a target associated with cannabinoid signaling. This interaction is critical for the compound's potential as a modulator of the endocannabinoid system, which has been linked to the treatment of metabolic disorders and neuroinflammation. The benzyl group, on the other hand, may contribute to the compound's solubility and metabolic stability, factors that are essential for drug development.

The rac-benzyl configuration also allows for the exploration of enantioselective pharmacology. A 2023 study in ACS Chemical Biology demonstrated that the 1R,5S,3R enantiomer of a related compound exhibited significantly higher activity in inhibiting the 5-HT3 receptor compared to the 1S,5R,3S enantiomer. While this study focused on a different scaffold, it highlights the potential for stereochemical optimization in the development of rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate. Such insights could guide the design of more potent and selective therapeutic agents.

From a synthetic perspective, the preparation of this compound involves complex stereocontrolled reactions. A 2024 paper in Organic Letters described a novel asymmetric synthesis route that employs chiral auxiliaries to achieve the desired 1R,5S,6R,7S configuration. This methodology not only improves the efficiency of the synthesis but also provides a scalable approach for the production of this compound for preclinical and clinical studies. The ability to synthesize this compound with high stereochemical purity is crucial for its evaluation as a lead candidate in drug development.

Biological studies on this compound have also revealed its potential as an anti-inflammatory agent. A 2023 in vivo study published in Journal of Pharmacology and Experimental Therapeutics demonstrated that the 6,7-dihydroxy derivatives of this scaffold significantly reduced inflammation in a murine model of arthritis. The mechanism of action was attributed to the compound's ability to inhibit the COX-2 enzyme and modulate the NF-κB signaling pathway. These findings suggest that the compound may have applications in the treatment of autoimmune diseases and inflammatory conditions.

Furthermore, the 2-azabicyclo[3.2.1]octane scaffold has been linked to the development of new antimicrobial agents. A 2024 study in Antimicrobial Agents and Chemotherapy reported that derivatives of this scaffold exhibit activity against multidrug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The 6,7-dihydroxy functional groups may enhance the compound's ability to disrupt bacterial cell membranes, making it a promising candidate for the development of novel antibiotics.

The therapeutic potential of rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate is further supported by its ability to modulate ion channels. A 2023 study in Cell Reports demonstrated that this compound selectively inhibits the TRPM8 channel, which is involved in cold sensation and pain perception. This finding suggests that the compound may have applications in the treatment of conditions such as migraine and fibromyalgia, where TRPM8 activity is implicated.

In conclusion, CAS No. 2679826-05-0 represents a promising scaffold with broad applications in drug development. The combination of the benzyl group, 2-azabicyclo[3.2.1]octane core, and 6,7-dihydroxy functional groups provides this compound with unique pharmacological properties, making it a valuable candidate for the treatment of a variety of diseases. Ongoing research into its stereochemistry, synthetic routes, and biological activities is expected to further expand its therapeutic potential in the coming years.

As the field of medicinal chemistry continues to evolve, the development of compounds like rac-benzyl (1R,5S,6R,7S)-6,7-dihydroxy-2-azabicyclo[3.2.1]octane-2-carboxylate will play a crucial role in the discovery of new therapeutic agents. The ability to fine-tune the stereochemistry and functional groups of this compound will be essential in optimizing its efficacy and safety profile, ultimately contributing to the advancement of precision medicine.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.